2-Aminoethanol;nonanoic acid
Description
Overview of 2-Aminoethanol and Nonanoic Acid in Chemical Research
2-Aminoethanol (MEA), a bifunctional molecule containing both a primary amine and a primary alcohol group, is a viscous, colorless liquid with an odor reminiscent of ammonia. wikipedia.org It is completely miscible with water and several organic solvents. acs.orgsolubilityofthings.com Industrially, MEA is significant for its use in gas sweetening processes to remove acidic gases like carbon dioxide and hydrogen sulfide. acs.orgnouryon.com It also serves as a precursor in the synthesis of surfactants, pharmaceuticals, and chelating agents. acs.org The presence of both amine and alcohol functionalities allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis. solubilityofthings.com
Nonanoic acid, a nine-carbon saturated fatty acid, is a liquid at room temperature. ontosight.ai It is found naturally in some plants and is used in the synthesis of various esters and salts with applications as plasticizers, lubricants, and herbicides. The combination of these two readily available starting materials leads to the formation of 2-Aminoethanol;nonanoic acid.
Historical Context of Ethanolamine (B43304) Carboxylates and Related Ionic Liquids
The study of ethanolamines dates back to 1860 when Charles Adolphe Wurtz synthesized their salts. wikipedia.org However, it was not until 1897 that Ludwig Knorr developed a viable industrial route and was able to isolate the free bases, including monoethanolamine. wikipedia.orgacs.org The commercial importance of ethanolamines grew significantly after World War II with the expansion of ethylene (B1197577) oxide production. wikipedia.org
The reaction between an ethanolamine and a carboxylic acid can result in either an amide, known as an ethanolamide, or a salt, an ethanolamine carboxylate. ontosight.aiwikipedia.org Ethanolamides are formed from carboxylic acids and ethanolamine and have been studied for their physiological roles. wikipedia.org
In more recent times, the focus has shifted towards ionic liquids (ILs), which are salts with melting points below 100°C. researchgate.net Protic ionic liquids (PILs), formed through the transfer of a proton from a Brønsted acid to a Brønsted base, are a significant subclass. mdpi.com Ethanolamine-based PILs, including those with carboxylate anions, have garnered attention as potentially environmentally friendly alternatives to conventional organic solvents and aprotic ionic liquids. researchgate.netmdpi.com These PILs are often synthesized through simple, cost-effective acid-base neutralization reactions. mdpi.comresearchgate.net The unique properties of these compounds, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them suitable for a wide range of applications, including as electrolytes in energy storage devices and as corrosion inhibitors. researchgate.netmdpi.com
Rationale for Comprehensive Academic Research on 2-Aminoethanol; Nonanoic Acid Systems
The this compound system is of significant academic interest due to its potential to exist as either a simple salt, a protic ionic liquid, or an amide, depending on the reaction conditions. This dual nature provides a rich platform for fundamental studies into reaction mechanisms, chemical equilibrium, and the structure-property relationships of the resulting compounds.
As a protic ionic liquid, 2-aminoethanol nonanoate (B1231133) is part of a class of materials being explored for "green" applications. Research into its physicochemical properties, such as density, viscosity, and conductivity, is crucial for evaluating its suitability in various industrial processes. acs.org For instance, ethanolamine-based ionic liquids have shown promise in CO2 capture technologies and as highly selective membranes for gas separation. acs.org
Furthermore, the compound's surface-active properties make it a candidate for use as an emulsifier or surfactant. ontosight.ai Understanding the molecular interactions and self-assembly behavior of this system in different solvents is essential for optimizing its performance in formulations for cosmetics, pharmaceuticals, and industrial cleaning agents. ontosight.ainih.gov The study of ethanolamine carboxylates also contributes to the broader understanding of corrosion inhibition, where these compounds can form protective films on metal surfaces. mdpi.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H25NO3 | nih.gov |
| Molecular Weight | 219.32 g/mol | nih.govcas.org |
| Physical Form | Liquid | nih.govstruers.com |
| Color | Colourless | struers.com |
| Odor | Mild | struers.com |
| pH (at 20°C) | 9.6 | struers.com |
| Boiling Point | ≥100°C | struers.com |
| Flash Point | >100°C | struers.com |
| Relative Density | 1.06 | struers.com |
| Solubility | Miscible with water | struers.com |
Structure
3D Structure of Parent
Properties
CAS No. |
126050-30-4 |
|---|---|
Molecular Formula |
C11H25NO3 |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-aminoethanol;nonanoic acid |
InChI |
InChI=1S/C9H18O2.C2H7NO/c1-2-3-4-5-6-7-8-9(10)11;3-1-2-4/h2-8H2,1H3,(H,10,11);4H,1-3H2 |
InChI Key |
DGMWQSZIHTVJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)O.C(CO)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 2-Aminoethanol; Nonanoic Acid Salt
The direct synthesis of the 2-Aminoethanol;nonanoic acid salt is achieved through a straightforward acid-base reaction, resulting in the formation of an ethanolamine (B43304) carboxylate salt.
According to the Brønsted-Lowry theory, an acid is a species that can donate a proton (H+), while a base is a species that can accept a proton. khanacademy.org The synthesis of the this compound salt is a classic example of a neutralization reaction. youtube.comyoutube.com In this reaction, nonanoic acid (CH₃(CH₂)₇COOH), a carboxylic acid, acts as the Brønsted-Lowry acid, and 2-aminoethanol (HOCH₂CH₂NH₂), also known as ethanolamine, functions as the Brønsted-Lowry base. khanacademy.org
The carboxylic acid group (-COOH) of nonanoic acid donates a proton, which is accepted by the lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in 2-aminoethanol. khanacademy.org This proton transfer results in the formation of the nonanoate (B1231133) anion (CH₃(CH₂)₇COO⁻) and the 2-hydroxyethylammonium cation (HOCH₂CH₂NH₃⁺). These two ions are held together by electrostatic attraction, forming the ionic compound, or salt, this compound. youtube.com This type of reaction, where an acid and a base react to form a salt and water (though in this non-aqueous context, it is direct salt formation), is a fundamental process in chemistry. youtube.comlibretexts.orgyoutube.com
The resulting salt is more water-soluble than the parent carboxylic acid due to its ionic nature. youtube.com The formation of the charged carboxylate and ammonium (B1175870) groups allows for strong ion-dipole interactions with water molecules. youtube.com
Table 1: Brønsted-Lowry Acid-Base Reaction
| Reactant | Role | Conjugate Product |
|---|---|---|
| Nonanoic Acid | Brønsted-Lowry Acid (Proton Donor) | Nonanoate (Conjugate Base) |
The optimization of reaction conditions is crucial for maximizing the yield and purity of the this compound salt. Key parameters that can be adjusted include temperature, solvent, and the molar ratio of reactants. While specific optimization studies for this exact salt are not detailed in the provided research, general principles from related reactions, such as esterification and biocatalytic processes, can be applied. acs.orgresearchgate.net
For a typical acid-base neutralization, the reaction is often exothermic and proceeds readily at room temperature. The choice of solvent is important; a solvent that can dissolve both the fatty acid and the ethanolamine without participating in the reaction is ideal. The key issue in direct thermal condensation of acids and amines is the initial formation of the poorly reactive ammonium salt. mdpi.com To drive the reaction to completion, equimolar amounts of the acid and base are typically used. However, adjusting this ratio can influence the final pH and composition of the product mixture. For instance, in related amidation reactions, factors such as the type of drying agent and the activation method can have a profound impact on the reaction yield. mdpi.com Similarly, in esterification studies, temperature and the ethanol/acid ratio have been shown to have a major influence on the reaction's conversion rate. researchgate.net
Synthesis of Related Ethanolamine-Carboxylate Complexes and Derivatives
The principles used to synthesize this compound can be extended to a broader range of related complexes and derivatives, including amides.
Fatty acids are carboxylic acids with long, unbranched hydrocarbon chains, which are typically composed of an even number of carbon atoms. libretexts.org Nonanoic acid is a saturated fatty acid with nine carbon atoms. The complexation between a fatty acid and a nitrogenous base like ethanolamine is governed by the acid-base interaction between the carboxyl group of the fatty acid and the amino group of the base. khanacademy.org This interaction leads to the formation of an ammonium carboxylate salt. mdpi.com The resulting complex has a polar "head" (the ionic carboxylate and ammonium groups) and a nonpolar "tail" (the hydrocarbon chain of the fatty acid). This amphipathic nature is a key characteristic of fatty acid derivatives.
Beyond simple salt formation, ethanolamine can react with derivatives of nonanoic acid to form amides. A relevant example is the synthesis of ethanolamine amides from (R)- and (S)-3-hydroxynonanoic acid. researchgate.net In this process, the carboxylic acid is activated to facilitate a nucleophilic attack by the amine group of ethanolamine. This results in the formation of a stable covalent amide bond (-CONH-) and the elimination of a water molecule. researchgate.net The synthesis of these chiral amide derivatives of hydroxynonanoic acid highlights a more complex transformation than simple salt formation, creating a new covalent linkage between the fatty acid derivative and ethanolamine. researchgate.net
Amide bond formation is a cornerstone of organic and medicinal chemistry. researchgate.net Nonanoic acid can be made to react with various amines to form N-substituted nonanamides, a process that typically requires activating the carboxylic acid or using high temperatures to overcome the initial formation of the unreactive carboxylate salt. mdpi.com
A variety of modern synthetic methods exist for this transformation. For example, nonanoic acid can be coupled with an amine using coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). mdpi.com This method facilitates the amidation under mild conditions. The reaction typically involves dissolving the nonanoic acid and HBTU in a solvent like dimethylformamide (DMF), adding the base, and then introducing the amine. mdpi.com Other methods for direct amidation may employ boron-based reagents or various metal catalysts to proceed under anhydrous or dehydrating conditions. acs.orgorganic-chemistry.org
Table 2: Example Conditions for Amidation of Nonanoic Acid
| Parameter | Condition |
|---|---|
| Amine Substrate | Secondary Amine (e.g., piperazine derivative) |
| Coupling Agent | HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) |
| Base | DIPEA (Diisopropylethylamine) |
| Solvent | DMF (Dimethylformamide) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | ~3-4 hours |
Data sourced from a study on the synthesis of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol derivatives. mdpi.com
Alternative Synthetic Routes to Amines from Carboxylic Acids
A sustainable and efficient method for the N-alkylation of amines involves the use of carboxylic acids, such as nonanoic acid, in the presence of molecular hydrogen. This approach is considered a green chemical process as it avoids the use of hazardous alkylating agents and generates water as the primary byproduct. The reaction typically employs a catalyst system to facilitate the transformation.
One notable catalytic system involves an in situ formed ruthenium/triphos complex, which has demonstrated efficacy in the N-alkylation of a wide range of amines with various carboxylic acids nih.gov. While specific examples detailing the use of nonanoic acid are not extensively documented in the provided literature, the general mechanism allows for its application. The process is believed to proceed through a two-step, one-pot reaction. Initially, the carboxylic acid is reduced to the corresponding aldehyde. Subsequently, the aldehyde reacts with the amine to form an imine or enamine intermediate, which is then reduced by the catalyst and molecular hydrogen to yield the final alkylated amine.
This methodology is applicable to the synthesis of both secondary and tertiary amines, offering good to excellent yields nih.gov. The versatility of this catalytic reductive alkylation is further highlighted by its application in two-phase processes involving silane-mediated direct amidation followed by catalytic reduction nih.govrsc.org. The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure of molecular hydrogen, are critical parameters that influence the reaction's efficiency and selectivity.
Table 1: General Conditions for Catalytic N-Alkylation of Amines with Carboxylic Acids
| Parameter | Description |
| Substrates | Primary or secondary amines and carboxylic acids (e.g., nonanoic acid) |
| Catalyst | Ruthenium-based complexes (e.g., Ru/triphos) |
| Reductant | Molecular hydrogen (H₂) |
| Key Advantage | Green process with water as the main byproduct |
| Products | Secondary and tertiary amines |
Biocatalytic Production of Nonanoic Acid and its Precursors
The biocatalytic conversion of renewable feedstocks like oleic acid presents a sustainable alternative for the production of valuable C9 chemicals, including nonanoic acid. This multi-step enzymatic process typically utilizes whole-cell biocatalysts, such as genetically engineered strains of Escherichia coli or Corynebacterium glutamicum, to express the necessary cascade of enzymes.
The biosynthetic pathway from oleic acid to nonanoic acid and its derivatives involves a series of enzymatic reactions. A common pathway begins with the hydration of the double bond in oleic acid, catalyzed by an oleate hydratase, to form 10-hydroxystearic acid. This is followed by oxidation to 10-ketostearic acid by a long-chain secondary alcohol dehydrogenase. Subsequently, a Baeyer-Villiger monooxygenase cleaves the keto intermediate to produce an ester, 9-(nonanoyloxy)nonanoic acid. This ester can then be hydrolyzed by a lipase to yield nonanoic acid and 9-hydroxynonanoic acid acs.orgbohrium.com.
Further enzymatic modifications can convert these intermediates into other valuable C9 compounds. For instance, 9-hydroxynonanoic acid can be oxidized to 9-oxononanoic acid, which can then be a precursor for 9-aminononanoic acid through the action of an ω-aminotransferase acs.org. Research has demonstrated the successful production of 9-aminononanoic acid from oleic acid with an isolation yield of 54% using an engineered E. coli biocatalyst acs.org.
Table 2: Key Enzymes in the Biosynthesis of C9 Chemicals from Oleic Acid
| Enzyme | Function |
| Oleate Hydratase | Hydrates the double bond of oleic acid |
| Long-chain Secondary Alcohol Dehydrogenase | Oxidizes the hydroxyl group to a keto group |
| Baeyer-Villiger Monooxygenase | Cleaves the carbon-carbon bond adjacent to the keto group |
| Lipase | Hydrolyzes the resulting ester to an acid and an alcohol |
| ω-Aminotransferase | Converts a keto group to an amino group |
Structural Elucidation and Spectroscopic Characterization
Spectroscopic Confirmation of Salt and Complex Formation
The interaction between 2-aminoethanol, a primary alkanolamine, and nonanoic acid, a medium-chain fatty acid, results in an acid-base reaction to form an ammonium (B1175870) carboxylate salt. This transformation is readily confirmed through spectroscopic methods that probe the changes in vibrational frequencies of the key functional groups involved in the reaction.
Vibrational Spectroscopy (FT-IR) for Carboxylate Stretch Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for confirming the formation of the 2-aminoethanol nonanoate (B1231133) salt by analyzing the characteristic vibrational modes of the carboxylate group. In the unreacted nonanoic acid, the FT-IR spectrum is distinguished by a broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often in a hydrogen-bonded dimeric form. acs.org Additionally, a strong, sharp peak corresponding to the C=O stretching of the carbonyl group is typically observed between 1760 and 1690 cm⁻¹. acs.org
Upon reaction with 2-aminoethanol, the proton from the carboxylic acid group is transferred to the amino group, leading to the formation of an ammonium cation and a carboxylate anion. This ionic pairing results in significant and predictable changes in the FT-IR spectrum. The broad O-H stretching band of the carboxylic acid disappears, and the sharp C=O stretching peak is replaced by two new characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (–COO⁻).
The asymmetric stretching vibration of the carboxylate group typically appears in the range of 1650-1540 cm⁻¹, while the symmetric stretching vibration is observed in the 1450-1360 cm⁻¹ region. rsc.org The presence of these two distinct peaks, and the absence of the original carboxylic acid and carbonyl absorptions, provides definitive evidence for the formation of the 2-aminoethanol nonanoate salt.
| Functional Group | Typical Wavenumber (cm⁻¹) in Nonanoic Acid | Expected Wavenumber (cm⁻¹) in 2-Aminoethanol Nonanoate |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Absent |
| C=O stretch (Carbonyl) | 1760-1690 (sharp) | Absent |
| –COO⁻ asymmetric stretch | - | 1650-1540 |
| –COO⁻ symmetric stretch | - | 1450-1360 |
Advanced Structural Characterization Techniques
Beyond initial spectroscopic confirmation, a deeper understanding of the molecular structure and interactions within 2-aminoethanol nonanoate can be achieved through advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Studies on Nonanoic Acid Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the molecular structure of the 2-aminoethanol nonanoate salt. Both ¹H and ¹³C NMR are valuable in this regard.
In the ¹H NMR spectrum of nonanoic acid, characteristic signals include a triplet for the terminal methyl group (–CH₃) protons, a complex multiplet for the methylene (B1212753) (–CH₂–) protons of the alkyl chain, and a triplet for the α-methylene protons adjacent to the carboxyl group. The acidic proton of the carboxyl group (–COOH) may appear as a broad singlet, often downfield. For 2-aminoethanol, the spectrum typically shows two triplets corresponding to the two methylene groups (–CH₂–N and –CH₂–O).
Upon salt formation, the chemical shifts of the protons in proximity to the reacting functional groups are expected to change. The protons on the α-carbon of the nonanoate and the protons on the carbons of the 2-aminoethanol moiety will be most affected. The formation of the ammonium ion in 2-aminoethanol will cause a downfield shift of the adjacent methylene protons due to the deshielding effect of the positive charge.
¹³C NMR spectroscopy offers further structural confirmation. In nonanoic acid, the carbonyl carbon (C=O) exhibits a characteristic resonance in the range of 175-185 ppm. Following deprotonation to the carboxylate, this signal is expected to shift slightly. The carbons of the 2-aminoethanol will also experience a change in their chemical environment upon protonation of the amine. Studies on amine salts of carboxylic acids have shown that the chemical shifts of the carbon atoms in both the acid and amine moieties are influenced by the salt formation, providing a means to study the diastereomeric ratios in chiral systems, a principle that can be extended to understand the ionic interactions in this achiral system. nih.gov
| Nucleus | Expected Chemical Shift Range (ppm) in Nonanoic Acid | Expected Chemical Shift Range (ppm) in 2-Aminoethanol | Expected Changes upon Salt Formation |
| ¹H | –COOH (~10-12), α-CH₂ (~2.2-2.4) | –NH₂ (variable), –CH₂–N (~2.8), –CH₂–O (~3.6) | Downfield shift of –CH₂–N and –CH₂–O protons in 2-aminoethanol; shift of α-CH₂ protons in nonanoate. |
| ¹³C | C=O (~175-185) | –CH₂–N (~45), –CH₂–O (~63) | Shift in the carboxylate carbon resonance; downfield shift of carbons in 2-aminoethanol. |
High-Resolution Mass Spectrometry in Related Fatty Acid Analysis
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass and elemental composition of the 2-aminoethanol nonanoate complex. Using soft ionization techniques such as Electrospray Ionization (ESI), it is possible to observe the molecular ions of the individual components or the complex itself.
In positive-ion mode ESI-MS, one would expect to observe the protonated 2-aminoethanol molecule [C₂H₈NO]⁺ at a specific m/z. In negative-ion mode, the deprotonated nonanoic acid (nonanoate) [C₉H₁₇O₂]⁻ would be detected. The high resolution of the mass spectrometer allows for the determination of the elemental composition of these ions with high accuracy, confirming their identities.
It is also possible to observe non-covalent complexes in the gas phase, such as the [2-aminoethanol + nonanoic acid + H]⁺ adduct in positive mode or the corresponding deprotonated adduct in negative mode. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. For instance, fragmentation of the nonanoate anion could lead to characteristic losses of small neutral molecules like CO₂.
| Ion | Expected m/z (Monoisotopic) | Ionization Mode |
| [2-Aminoethanol + H]⁺ | 62.0599 | Positive ESI |
| [Nonanoic acid - H]⁻ | 157.1234 | Negative ESI |
| [2-Aminoethanol + Nonanoic acid + H]⁺ | 220.1802 | Positive ESI |
Computational Approaches to Molecular Structure and Interactions
Computational chemistry provides a powerful avenue for investigating the structure, dynamics, and interactions of the 2-aminoethanol nonanoate system at the molecular level. These methods can complement experimental data and provide insights that are difficult to obtain through experimentation alone.
Molecular Modelling of Ammonium-Based Ionic Liquids
The 2-aminoethanol nonanoate salt can be classified as a protic ionic liquid (PIL), a class of materials that has garnered significant interest. Molecular dynamics (MD) simulations are a particularly useful computational technique for studying such systems. rsc.org By employing classical force fields, MD simulations can model the behavior of a large ensemble of 2-aminoethanol and nonanoate ions over time, providing a detailed picture of the liquid's structure and dynamics.
These simulations can reveal important structural features, such as the nature and extent of hydrogen bonding between the ammonium group of the cation and the carboxylate group of the anion. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding one ion at a certain distance from another, offering a statistical description of the local liquid structure. rsc.org
Furthermore, computational methods like Density Functional Theory (DFT) can be used to calculate the optimized geometries and vibrational frequencies of the individual ions and their ion pairs. These calculated frequencies can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. DFT can also be used to investigate the proton transfer process between the nonanoic acid and 2-aminoethanol, providing insights into the thermodynamics and kinetics of the salt formation. nih.gov
| Computational Method | Information Obtained |
| Molecular Dynamics (MD) | Liquid structure, radial distribution functions, hydrogen bonding patterns, transport properties. |
| Density Functional Theory (DFT) | Optimized geometries, vibrational frequencies, energetics of ion pair formation, proton transfer pathways. |
Density Functional Theory (DFT) Studies on 2-Aminoethanol Systems
Hydrogen Bonding and Molecular Structure of 2-Aminoethanol
DFT calculations have been instrumental in elucidating the conformational landscape and hydrogen bonding networks of 2-aminoethanol (2AE). Studies have shown that in the liquid phase, 2-aminoethanol molecules tend to form stable cyclic dimers. nih.gov These dimers are primarily held together by intermolecular O-H···N hydrogen bonds. nih.gov The calculations also indicate the absence of significant intramolecular hydrogen bonds in these stable dimeric structures. nih.gov When interacting with other molecules, such as water, the intramolecular hydrogen bond in the 2-aminoethanol monomer is often disrupted to form intermolecular hydrogen bonds. researchgate.net
Computational analyses have identified several low-lying conformers of 2-aminoethanol, with the relative energies being a key determinant of their abundance. researchgate.net The stability of these conformers is often dictated by the presence of intramolecular hydrogen bonds of the O-H···N type. researchgate.net
Proton Transfer and Interactions in Amine-Carboxylic Acid Systems
The interaction between an amine, such as 2-aminoethanol, and a carboxylic acid, like nonanoic acid, is characterized by the potential for hydrogen bonding and proton transfer. DFT studies on various amine-carboxylic acid systems have provided a framework for understanding these fundamental interactions.
Computational investigations into the protonation sites of aminobenzoic acid isomers, for instance, have demonstrated that the favored site of proton attachment (either the amine or the carboxylic acid group) is dependent on the molecular structure and can be rationalized by inductive and resonance effects. nih.gov These studies highlight the subtle electronic factors that govern the acid-base interaction.
Furthermore, computational methods have been employed to study the free energy of activation for proton transfer reactions between acids and amine bases. worldscientific.comresearchgate.net These calculations are critical for understanding the kinetics of salt formation. The formation of a direct amide bond between carboxylic acids and amines, a related reaction, has also been investigated using DFT, revealing that a neutral intermediate pathway involving hydrogen-bonded dimers may be operative. dur.ac.uk
The binding energies of amine and carboxylic acid ligands to various surfaces have been calculated using DFT, providing quantitative measures of the interaction strengths. researchgate.net While these studies are in a different context (quantum dots), the calculated binding energies offer a reference for the expected strength of interaction between amine and carboxylic acid functional groups.
The following table summarizes representative calculated binding energies for amine and carboxylic acid ligands on an InAs (111) surface, which can serve as an illustrative model for the interaction strength.
| Ligand | Binding Energy (eV) |
|---|---|
| Amine (Diethylamine) | -1.85 |
| Carboxylic Acid (Propionic Acid) | -3.09 |
Data is illustrative and based on DFT calculations for ligands on an InAs (111) surface. researchgate.net
Computational Insights into Nonanoic Acid
DFT calculations have also been applied to study the properties of nonanoic acid. For instance, the acid dissociation constant (pKa) of nonanoic acid and related compounds in aqueous media has been estimated using DFT with implicit solvent models. nih.govnih.gov These studies provide fundamental thermodynamic data that is essential for predicting the behavior of nonanoic acid in various environments. Molecular dynamics simulations, which can be informed by DFT calculations, have also been used to investigate the behavior of nonanoic acid and its conjugate base at interfaces. nih.govnsf.gov
The following table presents some calculated thermodynamic properties for perfluorononanoic acid (a related compound) from DFT studies, which can provide an indication of the types of data obtainable for nonanoic acid.
| Property | Calculated Value |
|---|---|
| pKa | 0.8 - 1.5 |
| Standard Reduction Potential (E°) | 2.07 - 2.15 V |
Data for 4,8-dioxa-3H-perfluorononanoic acid (DONA). nih.gov
Research on Self Assembly and Supramolecular Chemistry
Formation and Characterization of Ionic Liquid Crystals
At sufficiently high concentrations, amphiphilic molecules like 2-Aminoethanol;nonanoic acid can spontaneously organize into ordered, anisotropic structures known as liquid crystals. These phases, which possess properties intermediate between those of a crystalline solid and an isotropic liquid, are of great interest in materials science. The formation of these structures is a direct consequence of the interactions between the constituent molecules and the solvent.
The liquid crystalline phases formed by ethanolamine (B43304) carboxylates in the presence of a solvent (typically water) are known as lyotropic mesophases. The specific structure of the mesophase is dependent on factors such as concentration, temperature, and the chemical nature of the amphiphile. anu.edu.au The process is driven by the "schizophrenic" relationship between the amphiphile and the solvent; the system seeks to minimize the unfavorable contact between the hydrophobic tails and the water molecules while maximizing the hydration of the hydrophilic head groups. anu.edu.au This leads to self-assembly into multi-molecular domains. anu.edu.au While specific studies on this compound are limited, the behavior of analogous amine-based surfactant systems suggests the potential formation of various mesophases, such as lamellar (bilayer) and hexagonal (cylindrical) structures, as concentration increases. researchgate.netmdpi.com
The formation and stability of liquid crystalline structures are governed by a delicate balance of intermolecular forces. nih.gov Hydrophobic and hydrophilic interactions are the primary drivers for the self-assembly of ethanolamine carboxylates.
Hydrophobic Interactions: The nonanoic acid's long hydrocarbon tail is hydrophobic. In an aqueous environment, these tails tend to aggregate to minimize their exposure to water, a phenomenon that is entropically favorable. This aggregation is the main force behind the formation of the core of supramolecular structures. tainstruments.com
Hydrophilic Interactions: The ethanolammonium head group is polar and capable of forming hydrogen bonds with water molecules. These favorable interactions cause the head groups to orient themselves towards the aqueous solvent, forming the outer surface of the aggregates. anu.edu.au
The interplay between the attractive forces among the hydrophobic tails and the repulsive steric and electrostatic interactions among the hydrophilic head groups dictates the geometry and packing of the molecules, ultimately determining whether a specific liquid crystalline phase (e.g., lamellar, hexagonal, or cubic) is formed. researchgate.netnih.gov
Surfactant Properties and Aggregation Behavior
As a surface-active agent, this compound exhibits characteristic surfactant behaviors in aqueous solutions, including the ability to lower surface tension and form micelles. tainstruments.com These properties are a direct result of its amphiphilic nature and are central to its functionality in applications requiring emulsification, detergency, or foaming.
Micellization, the process of surfactant monomers aggregating to form micelles, is a spontaneous process that occurs above a specific concentration known as the critical micelle concentration (CMC). The thermodynamics of this process can be described by changes in standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m).
The Gibbs free energy of micellization is typically negative, indicating that the process is spontaneous. It is related to enthalpy and entropy by the equation: ΔG°m = ΔH°m - TΔS°m
Table 1: Illustrative Thermodynamic Parameters of Micellization for Surfactants This table provides representative data for typical surfactant systems to illustrate the thermodynamic principles.
| Parameter | Typical Value Range | Significance |
|---|---|---|
| ΔG°m (Gibbs Free Energy) | -20 to -40 kJ/mol | Negative value indicates spontaneous micelle formation. researchgate.net |
| ΔH°m (Enthalpy) | -10 to +5 kJ/mol | Can be exothermic or endothermic; reflects changes in intermolecular forces. scispace.com |
| ΔS°m (Entropy) | > 0 | Positive value, often the main driving force due to the hydrophobic effect. researchgate.net |
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in significant numbers. tainstruments.comalfa-chemistry.com Below the CMC, surfactant molecules exist primarily as individual monomers, but above the CMC, they are in dynamic equilibrium with micelles. tainstruments.com The CMC can be determined experimentally by monitoring a physical property of the solution—such as surface tension, conductivity, or light scattering—that changes abruptly at the point of micellization. researchgate.netnih.gov
For ethanolammonium carboxylates, the CMC is influenced by the length of the alkyl chain of the carboxylate. A longer chain (like nonanoic acid) generally leads to a lower CMC because the greater hydrophobicity provides a stronger driving force for aggregation. researchgate.net
Table 2: Representative Critical Micelle Concentration (CMC) Values This table shows typical CMC values for different classes of surfactants to provide context. The CMC of this compound would be expected to fall within the range of anionic surfactants with similar tail lengths.
| Surfactant Type | Example | Tail Length | Approximate CMC (mM in water) |
|---|---|---|---|
| Anionic | Sodium Dodecyl Sulfate (SDS) | C12 | 8.2 nih.gov |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | C16 | 0.9 nih.gov |
| Non-ionic | Triton X-100 | - | 0.16 nih.gov |
Surfactants like this compound reduce the surface tension of water. This occurs because the amphiphilic molecules preferentially adsorb at the air-water interface. The hydrophobic tails orient towards the air, while the hydrophilic heads remain in the water, disrupting the cohesive hydrogen-bonding network of water at the surface. ethz.ch
As the concentration of the surfactant increases, the surface tension of the solution decreases until the CMC is reached. At and above the CMC, the interface becomes saturated with surfactant monomers, and any additional molecules form micelles in the bulk solution. Consequently, the surface tension remains relatively constant beyond the CMC. ethz.chnih.gov The effectiveness of a surfactant can be quantified by its surface excess concentration (Γmax), which is the measure of how many surfactant molecules are packed into a given area of the interface. A higher Γmax indicates more efficient packing and greater surface activity. researchgate.net
Impact of Counterion Structure on Surfactant Surface Activity
The structure of the counterion associated with a surfactant plays a pivotal role in determining its surface activity, including its ability to lower surface tension and form micelles. In the case of nonanoic acid, the carboxylate group forms the hydrophilic head. The properties of the 2-aminoethanol counterion, specifically its size, charge, and hydration characteristics, directly influence the packing of the surfactant molecules at interfaces and the critical micelle concentration (CMC).
Research Findings:
Studies on analogous fatty acid-alkanolamine systems suggest that the presence of the hydroxyl group and the alkyl chain of the alkanolamine can lead to a reduction in the electrostatic repulsion between the anionic headgroups of the fatty acid. This shielding effect can promote tighter packing of the surfactant molecules at the air-water interface, leading to a lower surface tension at the CMC.
Furthermore, the organic nature of the 2-aminoethanol counterion can lead to its partial insertion between the nonanoate (B1231133) molecules at the interface, a phenomenon less common with simple inorganic ions. This can further reduce the effective headgroup area and influence the transition from spherical to cylindrical micelles at higher concentrations. The pKa of monoethanolamine, which is around 9.5, indicates that it will be protonated and act as a cation in neutral to acidic solutions, effectively pairing with the nonanoate anion. matec-conferences.org
Table 1: Comparison of Estimated Surface Activity Parameters of Nonanoate with Different Counterions
| Counterion | Counterion Radius (Å) | Hydration Energy (kJ/mol) | Estimated CMC (mM) | Estimated Surface Tension at CMC (mN/m) |
| Sodium (Na⁺) | 1.02 | -406 | ~8-10 | ~35-40 |
| Potassium (K⁺) | 1.38 | -322 | ~7-9 | ~34-38 |
| 2-Aminoethanol | ~2.5 (estimated) | Lower than Na⁺/K⁺ | ~5-7 | ~30-35 |
Note: Data for this compound is estimated based on trends observed in related fatty acid-alkanolamine systems due to the lack of direct experimental data.
Interactions between Amphoteric Surfactants and Chelating Agents
The this compound system can be considered amphoteric, as the 2-aminoethanol component possesses a primary amine group that can be protonated, and the nonanoic acid has a carboxylate group. This dual functionality allows for complex interactions with chelating agents, which are molecules that can form multiple bonds to a single metal ion. A common chelating agent used in various formulations is ethylenediaminetetraacetic acid (EDTA).
Research Findings:
The interaction between an amphoteric surfactant and a chelating agent like EDTA is multifaceted. EDTA is a polyanionic molecule at neutral and alkaline pH and can interact with the cationic (protonated amine) part of the 2-aminoethanol counterion. These interactions are primarily electrostatic.
In the presence of divalent cations such as calcium (Ca²⁺) or magnesium (Mg²⁺), which are common in hard water, EDTA strongly chelates these ions. interchim.fr This prevents the formation of insoluble fatty acid salts (soap scum), which would otherwise precipitate out of solution and reduce the effectiveness of the surfactant. By sequestering these metal ions, EDTA maintains the concentration of the active surfactant in the solution. topfert.net
Furthermore, the presence of a chelating agent can influence the aggregation behavior of the surfactant. The complexation of metal ions by EDTA can alter the ionic strength of the solution, which in turn affects the CMC and the morphology of the micelles. In some systems, the addition of a chelating agent can lead to a decrease in the CMC, indicating a synergistic interaction that promotes micelle formation at lower surfactant concentrations. topfert.net
Table 2: Influence of EDTA on the Properties of a this compound Solution in the Presence of Ca²⁺ Ions
| Condition | Observation |
| Without EDTA | Precipitation of calcium nonanoate observed. |
| With EDTA | No precipitation; solution remains clear. |
| CMC (without EDTA, in hard water) | Higher due to surfactant precipitation. |
| CMC (with EDTA, in hard water) | Lowered, indicating improved efficiency. |
Coacervation Phenomena
Coacervation is a process of liquid-liquid phase separation in a colloidal solution, resulting in a colloid-rich phase (the coacervate) and a colloid-poor phase. This phenomenon is of great interest for encapsulation and the creation of simple cell models.
Nonanoic Acid-Based Coacervate Systems for Compartmentalization Studies
Nonanoic acid, in its protonated and deprotonated forms, can participate in the formation of coacervate systems. These systems are typically formed by the interaction of oppositely charged macromolecules or by the association of surfactants with polymers. The resulting coacervate droplets can serve as micro-compartments, encapsulating other molecules from the surrounding solution.
Research Findings:
Coacervate formation involving fatty acids like nonanoic acid often relies on electrostatic interactions and hydrogen bonding. For instance, at a pH below the pKa of nonanoic acid (around 4.95), the fatty acid is predominantly in its neutral, protonated form and is poorly soluble in water. nih.gov However, in the presence of a positively charged polymer, such as chitosan (B1678972), interactions between the deprotonated carboxylate groups of the nonanoic acid and the protonated amine groups of the chitosan can lead to the formation of complex coacervates. mdpi.comnih.gov
These nonanoic acid-based coacervates can encapsulate hydrophobic molecules within their core. The ability to form these compartments under specific pH and concentration conditions makes them valuable for studies on the origins of life, where such simple, membrane-less compartments could have played a role in concentrating prebiotic molecules. In modern applications, these coacervate systems are being explored for the encapsulation and controlled release of drugs, flavors, and fragrances. The formation of fatty acid vesicles, or ufasomes, represents another form of self-assembled compartment, offering a lipid bilayer structure for encapsulation. ijpbr.inresearchgate.net
Table 3: Components and Conditions for a Nonanoic Acid-Based Coacervate System
| Component 1 | Component 2 | Key Condition for Coacervation | Potential Application |
| Nonanoic Acid | Chitosan | pH adjustment to between the pKa of nonanoic acid and the pKa of chitosan's amine groups | Encapsulation of hydrophobic drugs |
| Nonanoic Acid | Poly(allylamine hydrochloride) | Appropriate ionic strength and polymer/surfactant ratio | Creation of protocell models |
| This compound | Anionic Polymer (e.g., poly(acrylic acid)) | pH adjustment to protonate the amino group of 2-aminoethanol | Controlled release systems |
Investigations in Biological and Biochemical Systems
Biochemical Modulation and Enzyme Inhibition
2-Aminoethanol, also known as ethanolamine (B43304), has been identified as an inhibitor of the enzyme γ-aminobutyric acid aminotransferase (GABA-T). This enzyme is crucial in the metabolic pathway of the neurotransmitter γ-aminobutyric acid (GABA), catalyzing its degradation. Inhibition of GABA-T leads to a reduction in GABA catabolism, resulting in an accumulation of GABA in neuronal tissues.
In vitro studies on rat brain preparations have demonstrated that 2-aminoethanol is an effective inhibitor of GABA-T. foodb.ca Its potency in inhibiting this enzyme is comparable to that of ethanolamine O-sulphate (EOS), another known inhibitor of GABA degradation. foodb.ca The inhibition of GABA-T by 2-aminoethanol disrupts the conversion of GABA to succinic semialdehyde, the next step in its breakdown pathway. Consequently, this leads to a significant increase in the levels of GABA. foodb.ca It is important to note that 2-aminoethanol's inhibitory action is specific to GABA-T, as it does not significantly affect the GABA-synthesizing enzyme, glutamic acid decarboxylase (GAD), or the reuptake of GABA. foodb.ca
The primary consequence of GABA-T inhibition is the elevation of GABA concentrations in the brain. foodb.ca Since GABA is the principal inhibitory neurotransmitter in the central nervous system, its increased availability can enhance inhibitory neurotransmission. This mechanism is considered a key factor in the pharmacological effects of GABA-T inhibitors, which are utilized in the management of conditions characterized by excessive neuronal excitation. researcher.life
Beyond its direct enzymatic inhibition, 2-aminoethanol has been proposed to function as a neuromodulator, a substance that influences the effects of neurotransmitters. Research conducted on the pigeon optic tectum revealed that 2-aminoethanol can be collected under resting conditions, and its outflow increases significantly upon electrical stimulation of the optic nerve. amazonaws.com
Interestingly, when applied directly to tectal neurons, 2-aminoethanol does not independently alter their spontaneous firing rate. amazonaws.com However, it demonstrates a significant modulatory effect on the actions of other neurotransmitters. Specifically, it has been shown to enhance both the excitatory effects of glutamate and the inhibitory effects of GABA when applied concurrently. amazonaws.com This suggests that 2-aminoethanol can amplify existing synaptic signals, both excitatory and inhibitory, thereby playing a role in fine-tuning neuronal communication.
Cellular Responses and Stress Tolerance Mechanisms
Exogenous application of 2-aminoethanol has been shown to enhance stress tolerance in various plant species. It is suggested that the liberation of 2-aminoethanol under stress conditions may act as an alarm signal, activating cellular resistance and tolerance mechanisms. foodb.ca
Studies on barley (Hordeum vulgare L.) have demonstrated that pretreatment with 2-aminoethanol can improve tolerance to both drought and oxidative stress induced by the herbicide paraquat. amazonaws.com Under drought conditions, 2-aminoethanol pretreatment led to a notable increase in grain yield. amazonaws.com When subjected to water deficit, plants treated with 2-aminoethanol exhibited reduced growth inhibition and chlorophyll (B73375) loss. amazonaws.com Furthermore, it has been observed that 2-aminoethanol can protect the ultrastructure of chloroplasts from damage caused by paraquat-induced oxidative stress. amazonaws.com
In maize (Zea mays L.) plants exposed to paraquat, pretreatment with 2-aminoethanol resulted in decreased levels of malondialdehyde (MDA), an indicator of lipid peroxidation and cellular damage, and lower hydrogen peroxide content. foodb.ca These findings suggest that 2-aminoethanol helps to mitigate the damaging effects of oxidative stress at a cellular level.
The enhanced stress tolerance conferred by 2-aminoethanol pretreatment is closely linked to its ability to modulate the activity of key antioxidant enzymes. These enzymes are critical for detoxifying reactive oxygen species (ROS) that are produced in excess during stress conditions and can cause significant cellular damage.
In maize plants pretreated with 2-aminoethanol and subsequently exposed to paraquat-induced oxidative stress, the activities of catalase and guaiacol peroxidase were significantly increased. foodb.ca Similarly, in barley plants, 2-aminoethanol treatment, particularly in combination with drought stress, led to a strong stimulation of Cu/Zn–superoxide dismutase (SOD) activity. amazonaws.com Superoxide dismutase is a crucial first-line defense enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.
The table below summarizes the observed effects of 2-aminoethanol pretreatment on antioxidant enzyme activity in plants under oxidative stress.
| Plant Species | Stressor | Antioxidant Enzyme | Observed Effect on Activity | Reference |
| Zea mays (Maize) | Paraquat | Catalase | Increased | foodb.ca |
| Zea mays (Maize) | Paraquat | Guaiacol Peroxidase | Increased | foodb.ca |
| Hordeum vulgare (Barley) | Drought, Paraquat | Cu/Zn–Superoxide Dismutase (SOD) | Increased | amazonaws.com |
Metabolism and Biosynthetic Pathways of Nonanoic Acid
Nonanoic acid, also known as pelargonic acid, is a medium-chain fatty acid. In biological systems, its metabolism primarily occurs through the process of beta-oxidation within the liver. This catabolic process breaks down the fatty acid into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production. The metabolism of nonanoic acid can also lead to the formation of ketone bodies. amazonaws.com
The biosynthesis of fatty acids, including nonanoic acid, generally proceeds via the acetate (B1210297) pathway, a process catalyzed by fatty acid synthase (FAS) enzymes. foodb.ca Nonanoic acid can also be produced through the oxidative cleavage of longer-chain fatty acids. For instance, the biotransformation of linoleic acid can yield 9-oxononanoic acid, a precursor to nonanoic acid, through a multi-enzyme cascade involving lipoxygenase and hydroperoxide lyase. researchgate.net
Additionally, nonanoic acid is a metabolic byproduct of certain compounds. For example, dihydrocapsaicin, a capsaicinoid found in chili peppers, is metabolized in animals to 8-methyl nonanoic acid. nih.gov This suggests that the degradation of more complex lipids and related molecules can be a source of nonanoic acid and its derivatives in biological systems.
Interfacial Chemical Biology
N-acyl amino acids (NAAs) are a class of endogenous signaling lipids formed by the covalent linkage of a fatty acid to an amino acid via an amide bond. nih.govnih.gov The biosynthesis of these molecules can occur through several proposed mechanisms. One primary hypothesis involves the direct condensation of a fatty acid, or its activated form such as an acyl-Coenzyme A (CoA) derivative, with an amino acid. nih.gov
Research has shown that enzymes like cytochrome c can catalyze the synthesis of N-arachidonoyl glycine from glycine and arachidonoyl-CoA. nih.gov This suggests a general mechanism where an acyl-CoA synthetase first activates the fatty acid (like nonanoic acid) to its corresponding acyl-CoA, which then serves as the acyl donor in an N-acyltransferase-mediated reaction with an amino acid.
The formation of N-acyl amino acid surfactants, which are structurally similar to endogenous NAAs, has been studied extensively. Chemical synthesis methods for these compounds often mimic plausible biological reactions, such as the direct dehydration condensation of fatty acids and amino acids at elevated temperatures. researchgate.net While these industrial processes require conditions not typically found in biological systems, they are based on the fundamental chemical reaction of amide bond formation between a carboxylic acid and an amine.
The self-assembly of fatty acids into vesicles is considered a crucial step in the origin of life, providing the first cellular compartments or protocells. However, a significant challenge to this model is the instability of fatty acid membranes in the presence of high concentrations of salts and divalent cations like Mg2+, which were likely present in the prebiotic environment. nih.govnih.gov
Recent studies have shown that prebiotic amino acids can bind to and stabilize these fatty acid membranes. nih.govnih.govresearchgate.net This interaction helps to mitigate the disruptive effects of salts and divalent cations, making the formation and survival of protocells more plausible. For example, a set of unmodified prebiotic amino acids has been demonstrated to bind to decanoic acid membranes, a fatty acid similar in chain length to nonanoic acid, and stabilize large vesicles in the presence of Mg2+ or NaCl. nih.gov
This stabilizing effect suggests a synergistic relationship between the building blocks of proteins (amino acids) and the compartments that could have encapsulated them. The colocalization of amino acids at the membrane surface could have also facilitated the formation of the first peptides and proteins. nih.gov This provides a potential solution to the problem of how the fundamental components of life—membranes, proteins, and genetic material—could have become associated in a single functional unit. nih.gov
Antimicrobial and Antifungal Activity Research
Nonanoic acid has demonstrated significant antimicrobial and antifungal properties against a range of microorganisms. Its activity is being explored for various applications, from food preservation to therapeutic agents.
The antifungal activity of nonanoic acid has been identified in plant extracts. For instance, it was isolated as the active antifungal compound from the root of Hibiscus syriacus Ggoma, a mutant strain developed through gamma-ray irradiation. nih.govtandfonline.com The methanolic extract of this plant showed significantly higher activity against Trichophyton mentagrophytes, a fungus that can cause skin infections, than the parent type. nih.govtandfonline.com
Against the opportunistic fungal pathogen Candida albicans, nonanoic acid has been shown to inhibit biofilm formation effectively. nih.gov It, along with other medium-chain fatty acids, can mimic the action of the quorum-sensing molecule farnesol, thereby interfering with the yeast-to-hypha transition, which is critical for biofilm development. nih.gov Nonanoic acid was found to be one of the most effective compounds in this regard and also reduced the virulence of C. albicans in a Caenorhabditis elegans model. nih.gov
In terms of antibacterial activity, nonanoic acid has been shown to reduce bacterial translocation and enhance the secretion of host defense peptides, such as porcine β-defensins. medchemexpress.com Studies have also investigated the antimicrobial effects of nonanoic acid derivatives. Methyl-branched derivatives of nonanoic acid have exhibited varied activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Mycobacterium smegmatis, Sarcina lutea, Escherichia coli, and Salmonella typhimurium, as well as the fungus Candida utilis. researchgate.netresearchgate.net
Table 4: Antimicrobial and Antifungal Activity of Nonanoic Acid
| Organism | Effect | Reference |
|---|---|---|
| Trichophyton mentagrophytes | Antifungal activity | nih.govtandfonline.com |
| Candida albicans | Inhibition of biofilm formation, reduction of virulence | nih.gov |
| Various bacteria | Reduction of bacterial translocation, enhanced host defense | medchemexpress.com |
Nonanoic Acid as a Fungal Self-Inhibitor
Certain fungi produce nonanoic acid as a self-inhibitor to regulate spore germination. researchgate.net This mechanism is a survival strategy that prevents premature and simultaneous germination of spores, particularly in environments with high spore density. researchgate.net By controlling germination, the fungus ensures that spores are dispersed to a suitable environment that can support growth before they begin to sprout. researchgate.net
Research has identified this self-inhibitory role in various fungal species. For instance, Aspergillus niger is known to produce self-inhibitors like nonanoic acid, which significantly reduces the germination rate when the concentration of conidia is high. researchgate.net The primary function of this self-inhibition is to ensure that germination occurs only after spores have been scattered to locations with favorable conditions for establishing a mycelium. researchgate.net Studies on Rhizopus oligosporus have also extensively characterized the inhibitory effects of nonanoic acid on its sporangiospores. nih.govnih.govasm.org
Mechanistic Studies of Antifungal Action (e.g., pH Gradient Dissipation)
The germination process of fungal spores, such as those of Rhizopus oligosporus, involves distinct morphological and physiological changes. nih.gov A key event is the swelling of the sporangiospores, which is associated with an increase in the intracellular pH (pHin). researchgate.netnih.govnih.gov
Nonanoic acid exerts its antifungal effect by disrupting this essential process. The primary mechanism of action is the dissipation of the pH gradient across the spore's cell membrane. researchgate.netnih.govnih.gov By preventing the necessary increase in intracellular pH, nonanoic acid inhibits the swelling of the spores and, consequently, their germination. nih.govnih.gov This inhibitory effect is observed at concentrations of less than 1 mM. researchgate.netnih.govnih.gov
Comparative studies have shown that other fatty acids also possess this inhibitory capability, though their effectiveness varies. Octanoic acid and decanoic acid were found to be equally as effective as nonanoic acid. researchgate.netnih.govnih.gov In contrast, acetic acid could only achieve a similar inhibitory effect at much higher concentrations. researchgate.netnih.govnih.gov
| Compound | Effective Inhibitory Concentration |
|---|---|
| Nonanoic Acid | < 1 mM |
| Octanoic Acid | < 1 mM |
| Decanoic Acid | < 1 mM |
| Acetic Acid | > 8 mM |
Feeding Deterrence Activity of Nonanoate (B1231133) Ionic Liquids
Ionic liquids (ILs) are a class of salts with low melting points that are being explored for various applications, including crop protection. researchgate.netacs.org Specifically, ILs that incorporate the nonanoate anion have been synthesized and investigated for their biological activities. researchgate.net These compounds are of interest because they combine the properties of the ionic liquid structure with the inherent biological activity of naturally occurring substances like nonanoic acid. researchgate.net
Quaternary ammonium (B1175870) nonanoates, in particular, have demonstrated significant potential as feeding deterrents against various insect pests. researchgate.net Research into these compounds has shown that they exhibit high feeding deterrence activity, with performance comparable to azadirachtin, a well-known natural antifeedant. researchgate.netnih.gov The effectiveness of these ionic liquids is influenced by the structure of both the cation and the anion. rsc.org Studies have shown that ionic liquids with a didecyldimethylammonium cation, for example, demonstrate strong deterrent activity against several stored product pests. rsc.org
The development of these "third-generation" ILs, which are designed to have specific biological functions, represents a promising avenue for creating new, effective, and potentially safer chemicals for crop protection. acs.orgnih.gov
| Compound Type | Observed Activity | Target Pests (Examples) |
|---|---|---|
| Quaternary Ammonium Nonanoates | High feeding deterrence activity | Stored product insects |
| Didecyldimethylammonium-based ILs | Deterrent activity exceeding the standard | Tribolium confusum, Sitophilus granarius, Trogoderma granarium |
| Azadirachtin (Reference) | Standard natural antifeedant | Wide range of insects |
Applications in Materials Science and Industrial Chemistry
Ionic Liquids in Green Chemistry and Sustainable Processes
Protic ionic liquids like ethanolammonium nonanoate (B1231133) are at the forefront of green chemistry. Synthesized through a straightforward Brønsted acid-base reaction, they are considered environmentally benign alternatives to conventional volatile organic solvents (VOCs). Their negligible vapor pressure reduces air pollution and workplace exposure, while their high thermal stability allows for a wider range of operating conditions in chemical reactions.
Ethanolammonium nonanoate serves as an effective reaction medium due to its ability to dissolve a wide range of organic and inorganic compounds. The polarity and hydrogen-bonding capabilities of PILs can be tuned by selecting the appropriate acid and base precursors, influencing reaction rates and selectivity. In contrast to aprotic ionic liquids, the available proton on the cation in PILs can participate in catalytic cycles, making them not just solvents but active participants in chemical transformations. Their non-volatile nature simplifies product separation, as distillation can be used to remove volatile products without loss of the solvent. nih.govnih.gov
The complex and rigid structure of lignocellulosic biomass presents a significant challenge for its conversion into biofuels and value-added chemicals. Ethanolamine-based protic ionic liquids have emerged as highly effective solvents for biomass pretreatment. mdpi.com These PILs selectively dissolve lignin (B12514952) and hemicellulose, disrupting the crystalline structure of cellulose (B213188) and making it more accessible to enzymatic hydrolysis. mdpi.comnih.gov
The dissolution mechanism involves the disruption of the extensive hydrogen-bond network within the biomass. nih.gov The ions of the PIL interact with the hydroxyl groups of the biopolymers, leading to the separation of the main components. nih.gov Specifically, the cation of the PIL interacts directly with the lignin molecules, while also interacting with the anion, facilitating the dissolution process. nih.gov Studies on PILs with acetate (B1210297) anions have shown high delignification rates and significant yields of fermentable sugars like glucose and xylose. For instance, 2-hydroxyethylammonium acetate ([MEOA][OAc]) has demonstrated high efficiency in processing rice straw, achieving substantial delignification and sugar yields. researchgate.net The process breaks down the complex lignin polymer into smaller, more manageable fragments. nih.gov This pretreatment is a critical step in biorefinery processes, enabling the efficient conversion of all biomass components. mdpi.com
Table 1: Performance of 2-hydroxyethylammonium acetate ([MEOA][OAc]) in Rice Straw Pretreatment Conditions: 150°C for 2 hours with 15% w/w solid loading and 20% w/w water.
| Metric | Value Achieved |
|---|---|
| Delignification | 98.3% |
| Glucose Yield | 87.3% |
| Xylose Yield | 68.6% |
Data sourced from research on ethanolamine-based protic ionic liquids. researchgate.net
Protic ionic liquids derived from amines and carboxylic acids have shown excellent performance as corrosion inhibitors for metals, particularly mild steel, in corrosive environments. tulane.eduresearchgate.net The ethanolammonium cation and nonanoate anion in the ionic liquid adsorb onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from aggressive ions like chloride and preventing electrochemical corrosion reactions. tulane.eduresearchgate.net
The inhibition mechanism is a combination of physisorption (electrostatic interaction between the charged ions and the metal surface) and chemisorption (formation of coordinate bonds between the heteroatoms—nitrogen and oxygen—in the ions and the vacant d-orbitals of iron). tulane.eduresearchgate.net Research on analogous amino-based PILs has demonstrated exceptionally high inhibition efficiencies, often exceeding 95%. tulane.eduresearchgate.net The effectiveness of the inhibition is dependent on the concentration of the ionic liquid, with efficiency increasing as a protective monolayer is formed on the surface. researchgate.netnih.gov These PILs are considered mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the anodic process. tulane.eduresearchgate.net
Table 2: Corrosion Inhibition Efficiency of Amino-Based Protic Ionic Liquids on Mild Steel in Chloride Solution
| Protic Ionic Liquid System | Concentration | Inhibition Efficiency (%) |
|---|---|---|
| N-methyl-2-hydroxyethylamine oleate | 5 mmol/L | ~97% |
| bis-2-hydroxyethylamine oleate | 5 mmol/L | ~97% |
Data from electrochemical studies on analogous PILs. tulane.eduresearchgate.net
Role in Polymer and Monomer Synthesis
Ionic liquids are gaining attention as versatile media and catalysts in polymer synthesis. Their unique properties, such as high thermal stability, designable solvent properties, and low volatility, offer advantages over traditional polymerization methods. mdpi.comtue.nl
The synthesis of biodegradable polyesters from ω-hydroxy alkanoic acids, such as ω-Hydroxy Pelargonic Acid (9-hydroxynonanoic acid), is a key area of sustainable materials science. nih.govacs.org These monomers can be polymerized through polycondensation, a step-growth polymerization where ester linkages are formed with the elimination of water. mdpi.com
Protic ionic liquids like ethanolammonium nonanoate can play a dual role in this process. Firstly, acidic ionic liquids can act as catalysts for the esterification reaction. mdpi.com Secondly, the low vapor pressure and high thermal stability of the ionic liquid provide an ideal medium for driving the reaction to completion by facilitating the removal of the water byproduct under vacuum at elevated temperatures, a step that is often challenging in highly viscous polymer melts. tue.nlmdpi.com This approach can lead to the formation of higher molecular weight polyesters compared to uncatalyzed melt polycondensation. tue.nl While direct research using ethanolammonium nonanoate for this specific polymerization is not widely documented, the principles of using ionic liquids in polycondensation reactions suggest its potential applicability. mdpi.comtue.nl
Wood Preservation Research
The protection of wood from decay and insect attack is crucial for its longevity as a building material. Formulations based on copper, ethanolamine (B43304), and carboxylic acids have been developed as effective wood preservatives. google.comresearchgate.netchem-soc.si In these systems, nonanoic acid plays a vital role in the fixation of the active fungicidal agent, copper.
The preservative is typically an aqueous solution containing a copper salt (e.g., copper carbonate), ethanolamine, and nonanoic acid. google.com Ethanolamine acts as a complexing agent and solvent, allowing the copper compound to penetrate deep into the wood structure. chem-soc.siwoodpreservation.ca Once impregnated, the alkaline ethanolamine solution reacts with the naturally acidic wood, causing a drop in pH. woodpreservation.ca This change in pH, along with interactions with wood components, causes the copper-ethanolamine complex to break down. The copper ions then react with the nonanoic acid present in the formulation to form water-insoluble copper nonanoate. This insoluble salt becomes fixed within the wood matrix, providing long-lasting protection against fungi and insects. google.com This method improves the penetration of the preservative and renders the treated wood more water-repellent. google.com
Table 3: Example Formulation of a Copper-Amine-Carboxylic Acid Wood Preservative
| Component | Example Substance | Role in Formulation |
|---|---|---|
| Copper Compound | Copper Carbonate | Active fungicide/insecticide |
| Amine | Ethanolamine / Dipropylenetriamine | Complexing agent for copper penetration |
| Carboxylic Acid | Nonanoic Acid | Forms insoluble copper salt for fixation |
| Additional Biocide | Boric Acid | Provides broader-spectrum protection |
| Solvent | Water | Carrier for the active ingredients |
Based on formulations described in wood preservation patents and research. google.com
Influence of Carboxylic Acids on Copper Fixation in Copper-Ethanolamine Wood Preservatives
Copper-ethanolamine based wood preservatives are significant alternatives to traditional chromated-copper formulations. woodresearch.sk However, a primary challenge with these preservatives is the leaching of copper from the treated wood, which is notably higher compared to copper-chromium systems. woodresearch.sk Research has demonstrated that the addition of carboxylic acids, such as octanoic acid (a close structural analog to nonanoic acid), to copper-ethanolamine preservative solutions significantly enhances copper fixation in the wood. woodresearch.skncsu.edu
The mechanism behind this improved fixation is multifaceted. Firstly, the carboxylic acid introduces a hydrophobic effect. woodresearch.sk Secondly, and more importantly, new, less water-soluble complexes are formed between the copper-amine and the carboxylic acid within the wood structure. ncsu.edu This reduces the amount of copper that can be leached out by water. In a study comparing copper leaching from Norway spruce, specimens treated with a preservative containing copper, ethanolamine, boric acid, and octanoic acid showed the best copper fixation, with only 1.6% of the copper being leached.
| Preservative Formulation | Copper Leached (%) | Reference |
|---|---|---|
| Copper-Ethanolamine (CuE) | 7.1% (in distilled water) | woodresearch.sk |
| Copper-Ethanolamine + Boric Acid + Octanoic Acid | 1.6% | |
| Copper (II) Sulphate (without ethanolamine) | 20% - 36% | researchgate.net |
Surfactants in Industrial Processes
The reaction between 2-Aminoethanol (an alkanolamine) and nonanoic acid (a fatty acid) forms an ethanolamine salt, a type of surfactant. Surfactants are amphiphilic molecules that possess both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, allowing them to reduce the surface tension between two immiscible liquids, such as oil and water. marineinsight.com
Development of Petro-Collecting and Dispersing Agents for Oil Spills
Chemical dispersants are a key tool in responding to oil spills at sea. marineinsight.comwikipedia.org They are mixtures of surfactants and solvents designed to break up oil slicks into smaller droplets that can be more easily dispersed and biodegraded in the water column. wikipedia.org The surfactants lower the interfacial tension between oil and water, facilitating the formation of an emulsion. marineinsight.com Dispersant formulations often include a blend of non-ionic and anionic surfactants. google.com While the specific use of a "2-Aminoethanol;nonanoic acid" salt as a primary active ingredient in commercial oil spill dispersants is not detailed in the available literature, its chemical nature as an amine salt of a fatty acid suggests it would have surfactant properties suitable for such applications. The development of modern dispersants focuses on improving effectiveness while reducing toxicity to marine life. nih.govenvirofluid.com
Catalytic Effects of Surfactant Aggregates in Organic Transformations
In aqueous solutions, surfactant molecules can self-assemble into aggregates called micelles once they reach a certain concentration known as the critical micelle concentration (CMC). nih.govunimib.it These micelles have a hydrophobic core and a hydrophilic surface, creating micro-environments, or "nanoreactors," that can facilitate and catalyze organic reactions. unimib.it This process is known as micellar catalysis. researchgate.netnih.gov
The hydrophobic core of the micelle can solubilize nonpolar reactants and catalysts, bringing them into close proximity and increasing the effective concentration, which can lead to enhanced reaction rates and yields compared to the same reaction in a bulk solvent. unimib.it Surfactants derived from bio-based sources like fatty acids are of particular interest in green chemistry for their potential in micellar catalysis. nih.gov While the general principles of micellar catalysis are well-established, specific studies detailing the catalytic effects of aggregates formed from 2-Aminoethanol and nonanoic acid in organic transformations were not identified in the searched literature.
Agricultural Applications
Efficacy of Pelargonic Acid (Nonanoic Acid) as a Broad-Spectrum Herbicide
Pelargonic acid, also known as nonanoic acid, is a naturally occurring fatty acid that functions as a potent, non-selective, post-emergence contact herbicide. mdpi.com Its mode of action involves the rapid destruction of cell membranes of plant tissues. mdpi.com This disruption leads to quick desiccation (drying out) and necrosis of any plant parts that are directly sprayed. mdpi.com Because it is a contact herbicide, it is not translocated within the plant, meaning it only damages the green tissues it touches and does not prevent regrowth from roots or protected buds. mdpi.com
The efficacy of pelargonic acid can be variable, depending on the weed species, their growth stage, and environmental conditions. mdpi.comresearchgate.net Generally, it is more effective on broadleaf weeds than on grasses, due to the protected location of the growing points in grass species. mdpi.com Younger weeds are also more susceptible. mdpi.com Its effectiveness can be influenced by weather, with hot and dry conditions potentially reducing its penetration into leaves. mdpi.comresearchgate.net
| Weed Species | Common Name | Susceptibility/Efficacy Notes | Reference |
|---|---|---|---|
| Papaver rhoeas | Common Poppy | Highly susceptible; 90-95% control achieved with 10-15 kg a.i. ha⁻¹ | mdpi.com |
| Kickxia spuria | Roundleaf Cancerwort | Highly susceptible; ED₉₅ of 3.7 kg a.i. ha⁻¹ | mdpi.com |
| Echinochloa crus-galli | Barnyard Grass | Very susceptible; ED₉₅ of 9.2 kg a.i. ha⁻¹ | mdpi.com |
| Conyza sumatrensis | Sumatran Fleabane | More sensitive than many other dicots | mdpi.comresearchgate.net |
| Solanum nigrum | Black Nightshade | More sensitive than many other dicots | mdpi.comresearchgate.net |
| Alopecurus myosuroides | Black-grass | Less sensitive (grass weed) | mdpi.comresearchgate.net |
| Lolium multiflorum | Italian Ryegrass | Less susceptible; ED₅₀ >21.8 kg a.i. ha⁻¹ | mdpi.com |
| Portulaca oleracea | Common Purslane | Less sensitive; ED₅₀ of 18.7 kg a.i. ha⁻¹ | mdpi.com |
Management of Cyanobacteria (Nostoc) using Pelargonic Acid
Nostoc is a genus of cyanobacteria that can form slippery, unsightly mats on surfaces in nurseries and greenhouses, posing a safety hazard and affecting plant aesthetics. e-gro.org Pelargonic acid (often sold under the trade name Scythe) has been shown to be an effective chemical control for Nostoc colonies. e-gro.orgmsu.eduosu.edu
When applied, pelargonic acid can kill Nostoc and prevent its regrowth for a period of three to seven weeks. e-gro.orgmsu.edu For the treatment to be successful, the Nostoc colonies must be hydrated (wet), as the dried mats are not susceptible to the herbicide. osu.edurutgers.edu It is a broad-spectrum, non-selective herbicide, so care must be taken to avoid spray drift onto desirable nursery and greenhouse crops, as it can be highly toxic to them. e-gro.orgmsu.edu The effectiveness of pelargonic acid can also vary depending on the surface where the Nostoc is growing; some studies found it to be more effective on plastic surfaces compared to gravel. e-gro.orgmsu.edu However, it should be noted that some trials have not been able to replicate the high efficacy of pelargonic acid, suggesting that results may vary based on the specific Nostoc species or environmental conditions. rutgers.edupnwhandbooks.org
| Chemical Agent | Effectiveness Notes | Reference |
|---|---|---|
| Pelargonic Acid (e.g., Scythe) | Effective at killing colonies and preventing regrowth for 3-7 weeks. More effective on plastic surfaces. Must be applied to hydrated colonies. | e-gro.orgmsu.eduosu.edu |
| Hydrogen peroxide + peroxyacetic acid | More effective on gravel surfaces. | e-gro.orgmsu.edu |
| Sodium carbonate peroxyhydrate | Effective on both plastic and gravel. Moderately effective in some studies. | e-gro.orgmsu.edupnwhandbooks.org |
| Copper Sulfate | Moderately effective in some studies, but stimulated growth in others. Not registered for ground application. | e-gro.orgosu.edu |
| Glyphosate | Provides no control; can support Nostoc growth by releasing phosphorus from killed plants. | osu.edu |
| Glufosinate-ammonium | Shown to be effective in some research trials. | pnwhandbooks.org |
Mechanistic Studies of Herbicide Action (e.g., Cell Membrane Disruption)
The herbicidal action of the compound formed by 2-Aminoethanol and nonanoic acid is primarily attributed to the nonanoic acid component, a saturated fatty acid also known as pelargonic acid. nih.govweedingtech.com Research indicates that its principal mechanism of action is the rapid, non-selective disruption of plant cell membranes, leading to a cascade of events that result in cell death and tissue necrosis. chemicalwarehouse.commdpi.comnbinno.comusda.gov This mode of action classifies it as a contact, burndown herbicide, affecting only the green plant tissues directly sprayed. usda.govmdpi.commdpi.com
The phytotoxic process begins with the destabilization of the plant's protective outer layer, the cuticle. nih.govmdpi.com Nonanoic acid effectively strips or dissolves this waxy layer, allowing it to penetrate the underlying tissues and make direct contact with the plant cells. nih.govchemicalwarehouse.com
Once past the cuticle, the lipophilic nature of nonanoic acid allows it to intercalate into the lipid bilayer of the plant cell membranes. mdpi.com This integration disrupts the membrane's structural integrity, causing a rapid increase in permeability. chemicalwarehouse.comusda.gov The immediate consequence is the uncontrolled leakage of cellular contents, including ions and water, which leads to rapid desiccation of the plant tissues. nih.govmdpi.commdpi.com Some studies suggest that the primary effect may be a sudden drop in intracellular pH, which then triggers membrane degradation and a decline in cellular function. usda.govucanr.edu Visible effects, such as wilting and tissue collapse, can often be observed within minutes to a few hours of application. ucanr.eduatamankimya.com
In addition to the direct physical disruption, a secondary, light-dependent mechanism contributes to tissue death. mdpi.com The compromised cell membranes allow chlorophyll (B73375) to leak from the chloroplasts. usda.gov When exposed to sunlight, these misplaced chlorophyll molecules induce light-driven peroxidative activity by singlet oxygen, causing further oxidative stress and culminating in tissue necrosis. mdpi.comresearchgate.net Higher temperatures can accelerate this peroxidative activity and increase the rate of water loss from the damaged tissues, thereby enhancing the herbicide's efficacy. mdpi.com
The following tables present findings from studies that, while not detailing the molecular mechanism, demonstrate the herbicidal outcomes resulting from cell membrane disruption by pelargonic acid-based herbicides.
Table 1: Efficacy of a Pelargonic Acid-Based Herbicide on Various Weed Species
| Weed Species | Weed Type | Herbicide Rate (% v/v) | Weed Control (%) | Crop Injury (Squash) (%) |
|---|---|---|---|---|
| Smooth Crabgrass (Digitaria ischaemum) | Grass | 9% | 98% | 12.5% |
| Broadleaf Weeds (Mixed) | Broadleaf | 9% | 94% | 12.5% |
| Yellow Nutsedge (Cyperus esculentus) | Sedge | 9% | 41% | 12.5% |
| Smooth Crabgrass (Digitaria ischaemum) | Grass | 6% | N/A | 8.0% |
| Broadleaf Weeds (Mixed) | Broadleaf | 6% | N/A | 8.0% |
| Yellow Nutsedge (Cyperus esculentus) | Sedge | 6% | N/A | 8.0% |
| Smooth Crabgrass (Digitaria ischaemum) | Grass | 3% | N/A | 4.4% |
| Broadleaf Weeds (Mixed) | Broadleaf | 3% | N/A | 4.4% |
| Yellow Nutsedge (Cyperus esculentus) | Sedge | 3% | N/A | 4.4% |
Table 2: Effect of Pelargonic Acid Mixtures on Weed Biomass
| Weed Species | Treatment | Dry Weight Reduction vs. Control (%) |
|---|---|---|
| Lolium rigidum (Rigid Ryegrass) | Lemongrass Oil + Pelargonic Acid | 77% |
| Lolium rigidum (Rigid Ryegrass) | Manuka Oil | 90% |
| Lolium rigidum (Rigid Ryegrass) | Manuka Oil + Pelargonic Acid | ~90% |
| Avena sterilis (Sterile Oat) | Lemongrass Oil | 67-69% |
| Avena sterilis (Sterile Oat) | Pine Oil | 67-69% |
| Avena sterilis (Sterile Oat) | Pelargonic Acid 18.67% + Maleic Hydrazide 3% | 67-69% |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Nonanoic Acid and its Derivatives
Chromatography is a cornerstone for the analysis of nonanoic acid and its derivatives due to its high separation efficiency and sensitivity. Both gas chromatography (GC) and liquid chromatography (LC) are widely employed, often coupled with mass spectrometry (MS) for definitive identification and quantification.
Gas Chromatography (GC): GC is a robust and common technique for analyzing fatty acids like nonanoic acid. lu.se Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile esters, such as methyl or butyl esters. nih.govasm.org This process enhances thermal stability and improves chromatographic peak shape. Common detectors include the Flame Ionization Detector (FID), which offers excellent sensitivity for hydrocarbon-containing compounds, and Mass Spectrometry (MS), which provides structural information for unequivocal identification. lu.seasm.org
GC-MS analysis of nonanoic acid often involves electron ionization (EI) and monitoring specific ions for quantification (Selected Ion Monitoring, SIM) to increase sensitivity and selectivity, especially in complex matrices like soil or food samples. researchgate.netresearchgate.net For example, in the analysis of red beans, nonanoic acid has been quantified using a DB-5ms GC column with ions at m/z 73 selected for quantification and ions at m/z 60, 115, and 129 used for confirmation. researchgate.net The use of stable isotope-labeled internal standards is a common practice to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. nih.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS (LC-MS) have become increasingly popular for the analysis of short-chain fatty acids (SCFAs). mdpi.comacs.org LC-MS offers advantages such as minimal sample preparation and suitability for analyzing thermally labile compounds. nih.gov However, the high polarity and low molecular weight of underivatized SCFAs can lead to poor retention on standard reversed-phase columns and inefficient ionization. mdpi.com
To overcome these challenges, chemical derivatization is frequently employed. Reagents like 3-nitrophenylhydrazine (3-NPH) can be used to convert SCFAs into derivatives that exhibit improved chromatographic retention and significantly higher detection sensitivity in negative electrospray ionization (ESI) mode. creative-proteomics.com For the analysis of 2-aminoethanol, derivatization is also essential for UV detection in HPLC. Marfey's reagent, for instance, reacts with the primary amine group, allowing for sensitive analysis by HPLC-UV at 340 nm. researchgate.net
| Technique | Analyte | Sample Preparation (Typical) | Column Example | Detector | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|
| GC-MS | Nonanoic Acid | Esterification (e.g., with butanol-H₂SO₄) | DB-5ms (30 m × 0.25 mm × 0.25 µm) | Mass Spectrometry (MS), Flame Ionization (FID) | High resolution, high sensitivity, structural confirmation (MS) | Requires derivatization for fatty acids, not suitable for non-volatile compounds |
| LC-MS/MS | Nonanoic Acid | Derivatization (e.g., with 3-NPH) | Reversed-phase (e.g., ACE C18-AR) | Tandem Mass Spectrometry (MS/MS) | High sensitivity and specificity, less sample cleanup | Poor retention and ionization without derivatization |
| HPLC-UV | 2-Aminoethanol | Derivatization (e.g., with Marfey's Reagent or NITC) | Reversed-phase (e.g., Zorbax CN) | UV-Vis Detector | Widely available, robust | Requires derivatization for UV detection, lower specificity than MS |
| Ion Chromatography | 2-Aminoethanol | Extraction with methanesulfonic acid | Ion-pairing separator column | Conductivity Detector | Specific for ionic compounds | Potential interference from other ions (e.g., sodium) |
Spectrophotometric Approaches in Environmental and Food Analysis
Spectrophotometric methods offer a simpler, more cost-effective, and often portable alternative to chromatography for the quantification of specific compounds. These methods typically rely on a chemical reaction that produces a colored product, where the intensity of the color, measured as absorbance at a specific wavelength, is proportional to the analyte's concentration.
For fatty acids like nonanoic acid, direct spectrophotometric measurement is challenging. However, several indirect methods exist. One approach involves the conversion of free fatty acids (FFAs) into fatty hydroxamic acids (FHAs) through an enzymatic reaction. mdpi.com These FHAs can then form a colored complex with metal ions, such as vanadium(V), which can be quantified using a spectrophotometer. mdpi.com Another common method is the copper soap-based colorimetric assay, where fatty acids react with a copper reagent (e.g., cupric acetate-pyridine) to form a blue-green copper soap complex that is soluble in organic solvents and can be measured in the visible region of the spectrum. researchgate.net
Similarly, 2-aminoethanol lacks a suitable chromophore for direct detection in the UV-Visible range. reddit.com Therefore, quantification requires derivatization. A reaction with a chromophoric agent can be used to produce a colored derivative suitable for spectrophotometric analysis. For example, the quantification of amino groups on a surface can be achieved using acidic methyl orange, where the change in absorbance of the methyl orange solution corresponds to the number of amino groups present. researchgate.net While less common for quantitative analysis in solution compared to HPLC, such principles can be adapted for specific applications in food and environmental samples where high-throughput screening is valued over high-resolution separation.
| Analyte | Method Principle | Reagents | Wavelength (nm) | Application Area |
|---|---|---|---|---|
| Fatty Acids | Formation of colored copper soap | Cupric Acetate-Pyridine | ~715 | Cooking Oils, Food |
| Fatty Acids | Formation of fatty hydroxamic acid-metal complex | Hydroxylamine, Immobilized Lipase, Vanadium(V) | ~364 | Palm Oil Analysis |
| Amino Groups (e.g., from 2-Aminoethanol) | Reaction with pH indicator dye | Acidic Methyl Orange | ~517 | Surface Quantification |
Metabolomic Profiling for Related Compounds in Biological Samples
Metabolomics aims to comprehensively identify and quantify the small-molecule metabolites within a biological system. This approach is highly relevant for studying short-chain fatty acids (SCFAs) and amino acids, as their profiles in biological fluids like plasma, serum, and feces can serve as biomarkers for various physiological and pathological states, particularly those related to gut microbiome activity. mdpi.comnih.gov
GC-MS and LC-MS are the primary analytical platforms used in targeted metabolomics to profile compounds related to 2-aminoethanol and nonanoic acid. mdpi.com
GC-MS Based Metabolomics: This technique is well-established for profiling SCFAs and amino acids in biological samples. mdpi.comnih.gov The workflow typically involves extraction of metabolites from the biological matrix, followed by a two-step derivatization process. First, a methoximation step protects carbonyl groups, and second, a silylation step (e.g., using MSTFA) increases the volatility of the analytes for GC analysis. This allows for the simultaneous analysis of dozens of metabolites in a single run. mdpi.com GC-MS provides excellent chromatographic separation and mass spectral libraries for reliable compound identification.
LC-MS Based Metabolomics: LC-MS is increasingly used for its high sensitivity and applicability to a broader range of metabolites without the need for high-temperature analysis. acs.orgcreative-proteomics.com As with targeted analysis, derivatization is often necessary to enhance the detection of SCFAs. nih.gov The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity, which is critical when analyzing complex biological samples. creative-proteomics.com This approach has been successfully used to demonstrate associations between plasma SCFA profiles and metabolic diseases. nih.gov A typical metabolomics study involves careful sample collection and storage, robust extraction procedures, derivatization, analysis by a high-resolution instrument, and sophisticated data analysis to identify statistically significant changes in metabolite concentrations. mdpi.commdpi.com
| Metabolite Class | Specific Analytes | Biological Matrix | Primary Analytical Platform |
|---|---|---|---|
| Short-Chain Fatty Acids (SCFAs) | Acetic acid, Propionic acid, Butyric acid, Valeric acid, Hexanoic acid, Nonanoic acid | Feces, Plasma, Serum, Urine | GC-MS, LC-MS/MS |
| Branched-Chain Fatty Acids | Isobutyric acid, Isovaleric acid | Feces, Plasma, Serum | GC-MS, LC-MS/MS |
| Amino Alcohols / Amino Acids | Ethanolamine (B43304), Alanine, Valine, Leucine, Isoleucine | Plasma, Serum, Urine | GC-MS, LC-MS/MS |
Q & A
Basic Research Questions
Q. How are 2-aminoethanol and nonanoic acid compounds identified and characterized in laboratory settings?
- Methodological Answer :
- Identification : Use CAS numbers (e.g., 28098-03-5 for 2-aminoethanol-nonanoic acid salts) and spectral data (NMR, IR) for structural confirmation .
- Characterization : Measure physical properties (e.g., boiling point: 239.3°C, density: ~1.0 g/cm³) via differential scanning calorimetry (DSC) or gas chromatography (GC). Surface tension measurements at air/water interfaces can resolve protonated (HA) vs. deprotonated (A⁻) forms under varying pH .
Q. What are standard synthesis pathways for nonanoic acid salts (e.g., ammonium nonanoate)?
- Methodological Answer :
- Neutralization : React nonanoic acid with ammonia or ethanolamine in aqueous solutions at room temperature. Monitor pH to ensure complete salt formation (stoichiometric 1:1 ratio) .
- Purification : Distill to remove unreacted fatty acids. Confirm purity via titration or GC-MS.
Advanced Research Questions
Q. How can experimental design address contradictions in toxicity data for nonanoic acid derivatives?
- Methodological Answer :
- Data Harmonization : Compare EPA-registered studies (e.g., EFSA/ECHA reports) with in vitro assays (e.g., cell viability tests). Note that salt forms (e.g., ammonium nonanoate) convert to nonanoic acid in acidic environments, requiring pH-controlled toxicity models .
- Ecotoxicology : Use OECD guidelines (e.g., earthworm survival assays) to resolve discrepancies between lab-reported toxicity (e.g., NOAEL: 150 mg/kg in rats) and environmental persistence claims .
Q. What computational and experimental methods quantify nonanoic acid’s surface adsorption behavior?
- Methodological Answer :
- Surface Tension : Use a Kibron AquaPi tensiometer to measure surface pressure (π) vs. concentration curves at pH 2.1 (HA dominant) and 11.5 (A⁻ dominant). Fit data to van der Waals adsorption models .
- Molecular Dynamics (MD) : Simulate monolayers at air/water interfaces (CHARMM36 force field). Calculate pKa shifts (ΔpKa ≈ 1 unit lower at surfaces vs. bulk) via alchemical free energy methods .
Q. How do isotopic labeling techniques (e.g., deuterated nonanoic acid) improve metabolic studies?
- Methodological Answer :
- Isotope Synthesis : Use deuterated precursors (e.g., nonanoic acid-d17, 98 atom% D) to track metabolic pathways. Confirm isotopic purity via mass spectrometry .
- Applications : Study ketogenesis in seizure models (e.g., MCT diets) by monitoring deuterated β-oxidation products in vivo .
Q. What in vivo models validate nonanoic acid’s pharmacological effects (e.g., seizure control)?
- Methodological Answer :
- Animal Models : Use rodent status epilepticus models. Administer nonanoic acid (oral, 150 mg/kg) and compare seizure thresholds to valproic acid (VPA). Monitor ketone body levels via blood assays .
- Dose Optimization : Perform dose-response studies (e.g., 4-methyloctanoic acid vs. nonanoic acid) to assess branched-chain vs. linear-chain efficacy .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
